molecular formula C5H3Cl2NO B1321423 4,6-dichloropyridin-2(1H)-one CAS No. 68963-75-7

4,6-dichloropyridin-2(1H)-one

Cat. No. B1321423
CAS RN: 68963-75-7
M. Wt: 163.99 g/mol
InChI Key: JPCAMLFCVLYRMG-UHFFFAOYSA-N
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Description

4,6-Dichloropyridin-2(1H)-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and medicinally significant molecules. The compound features a pyridinone core with chlorine substituents at the 4 and 6 positions, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of 4,6-dichloropyridin-2(1H)-one derivatives can be achieved through a domino reaction starting from chalcones. This process involves a Michael addition followed by amination, intramolecular amidation, and dehydronitrosation, all occurring under metal and base-free conditions . Additionally, the synthesis of related heterocyclic compounds, such as dihydropyridin-2(3H)-ones, can be performed through a 6π-azaelectrocyclization of penta-2,4-dienamides, facilitated by intramolecular hydrogen bonding .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . Quantum chemical calculations, such as those performed using the B3LYP/6-311++G(d,p) level of theory, can also provide insights into the non-covalent interactions present within these molecules .

Chemical Reactions Analysis

4,6-Dichloropyridin-2(1H)-one derivatives can participate in further chemical reactions, such as Pd-catalyzed cross-coupling, to yield medicinally relevant 2,4,6-triaryl/heteryl pyridines . The presence of chlorine substituents on the pyridinone ring makes it a versatile intermediate for various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-dichloropyridin-2(1H)-one and its derivatives can be inferred from related compounds. For instance, the crystal structure and molecular modeling studies of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate reveal the presence of intermolecular hydrogen bonds and C=H...O interactions, which could influence the compound's solubility and stability . Similarly, the iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents exhibit specific crystal packing and intermolecular interactions .

Scientific Research Applications

Organopalladium(II) Complexes and Catalysis

Research by Isobe et al. (1986) explored the oxidative addition reactions of dichloropyridines with tetrakis(triphenylphosphine)palladium(0), leading to the formation of stable organopalladium(II) complexes. These complexes were found to catalyze cross-coupling reactions, highlighting their potential in catalysis and organic synthesis (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986).

Non-Covalent Interactions in Thioureas

Zhang et al. (2018) synthesized thioureas using dichloropyrimidine derivatives. They investigated non-covalent interactions, such as hydrogen bonds and van der Waals interactions, within these compounds. This research is significant for understanding molecular interactions and designing molecules with specific properties (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, Song, et al., 2018).

Selective Functionalization Strategies

Marzi, Bigi, and Schlosser (2001) studied selective functionalization strategies for various dichloropyridines, including 4,6-dichloropyridin-2(1H)-one. Their research provides insights into achieving site-selective chemical modifications, crucial for synthesizing complex organic molecules (Marzi, Bigi, & Schlosser, 2001).

Building Blocks in Organic Synthesis

Figueroa‐Pérez et al. (2006) demonstrated that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a related compound, is a versatile building block for synthesizing substituted 7-azaindole derivatives. This suggests similar potential for 4,6-dichloropyridin-2(1H)-one in organic synthesis (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Light-E

mitting and Spontaneous Emission PropertiesZarins et al. (2020) investigated a series of compounds containing pyridine derivatives for their potential as light-emitting mediums. Their research on the photoluminescence properties of these compounds, including those related to dichloropyridine, is relevant for the development of novel light-emitting materials (Zarins, Pervenecka, Misiņa, Lazdoviča, Balodis, Vembris, & Kokars, 2020).

Triarylpyridine Synthesis

Maleki (2015) described new methods for synthesizing triarylpyridines, which are important due to their biological and pharmaceutical properties. The synthesis involved derivatives of dichloropyridine, indicating the compound's utility in creating biologically active molecules (Maleki, 2015).

Nucleophilic Substitution Studies

Chapyshev (1999) conducted research on the nucleophilic substitution reactions of dichloropyridines, providing valuable insights into the reactivity of these compounds. Such studies are fundamental for understanding the chemical behavior of 4,6-dichloropyridin-2(1H)-one and its derivatives (Chapyshev, 1999).

Regiochemical Substitution

Schlosser, Bobbio, and Rausis (2005) investigated the regioselective substitution of dichloropyridines, demonstrating how to control the site of reaction in these molecules. This research has significant implications for designing specific chemical reactions involving 4,6-dichloropyridin-2(1H)-one (Schlosser, Bobbio, & Rausis, 2005).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.


properties

IUPAC Name

4,6-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCAMLFCVLYRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617730
Record name 4,6-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloropyridin-2(1H)-one

CAS RN

68963-75-7
Record name 4,6-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Van de Poël, L Toledo-Sherman… - Journal of Medicinal …, 2021 - ACS Publications
Our group has recently shown that brain-penetrant ataxia telangiectasia-mutated (ATM) kinase inhibitors may have potential as novel therapeutics for the treatment of Huntington’s …
Number of citations: 5 pubs.acs.org

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